Cas no 117012-81-4 (potassium hydrogen 2-carboxy-2-(propan-2-ylidene)ethylphosphonate)

117012-81-4 structure
Nome del prodotto:potassium hydrogen 2-carboxy-2-(propan-2-ylidene)ethylphosphonate
Numero CAS:117012-81-4
MF:C6H9K2O5P
MW:270.303025007248
MDL:MFCD29991430
CID:4574593
PubChem ID:122163601
potassium hydrogen 2-carboxy-2-(propan-2-ylidene)ethylphosphonate Proprietà chimiche e fisiche
Nomi e identificatori
-
- potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate
- potassium hydrogen 2-carboxy-2-(propan-2-ylidene)ethylphosphonate
-
- MDL: MFCD29991430
- Inchi: 1S/C6H11O5P.2K/c1-4(2)5(6(7)8)3-12(9,10)11;;/h3H2,1-2H3,(H,7,8)(H2,9,10,11);;/q;2*+1/p-2
- Chiave InChI: KZEVYFIWHZMOHH-UHFFFAOYSA-L
- Sorrisi: [K+].[K+].C(P([O-])(O)=O)/C(/C([O-])=O)=C(/C)\C
potassium hydrogen 2-carboxy-2-(propan-2-ylidene)ethylphosphonate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM471811-250mg |
potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate |
117012-81-4 | 95%+ | 250mg |
$731 | 2023-03-01 | |
Enamine | EN300-264159-0.1g |
potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate |
117012-81-4 | 95% | 0.1g |
$466.0 | 2024-06-18 | |
Enamine | EN300-264159-10.0g |
potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate |
117012-81-4 | 95% | 10.0g |
$5774.0 | 2024-06-18 | |
Chemenu | CM471811-500mg |
potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate |
117012-81-4 | 95%+ | 500mg |
$1139 | 2023-03-01 | |
Enamine | EN300-264159-1.0g |
potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate |
117012-81-4 | 95% | 1.0g |
$1343.0 | 2024-06-18 | |
Enamine | EN300-264159-5.0g |
potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate |
117012-81-4 | 95% | 5.0g |
$3894.0 | 2024-06-18 | |
Enamine | EN300-264159-1g |
potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate |
117012-81-4 | 95% | 1g |
$1343.0 | 2023-09-14 | |
A2B Chem LLC | AW46574-500mg |
potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate |
117012-81-4 | 95% | 500mg |
$1137.00 | 2024-04-20 | |
Aaron | AR01C6BE-250mg |
potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate |
117012-81-4 | 95% | 250mg |
$941.00 | 2025-02-09 | |
Aaron | AR01C6BE-50mg |
potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate |
117012-81-4 | 95% | 50mg |
$454.00 | 2025-02-09 |
potassium hydrogen 2-carboxy-2-(propan-2-ylidene)ethylphosphonate Letteratura correlata
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
117012-81-4 (potassium hydrogen 2-carboxy-2-(propan-2-ylidene)ethylphosphonate) Prodotti correlati
- 2138062-03-8(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-2-methylpropanoic acid)
- 2567138-22-9(2(1H)-Pyridinone, 5-amino-3-methyl-1-(2-methylpropyl)-)
- 90482-29-4(4-oxocycloheptane-1-carboxylic acid)
- 20431-83-8((1R,2S)-2-Methylamino-cyclohexanol)
- 2227778-48-3((1R)-2-amino-1-(2-chloro-5-methylphenyl)ethan-1-ol)
- 1314785-90-4(1-(4-bromo-3-fluorophenyl)cyclobutan-1-amine)
- 90033-61-7(methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate)
- 2306253-66-5((4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride)
- 517892-19-2(Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid, Methyl Ester)
- 15128-90-2(3-Hydroxy-6-methyl-2-nitropyridine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:117012-81-4)potassium hydrogen 2-carboxy-2-(propan-2-ylidene)ethylphosphonate

Purezza:99%
Quantità:1g
Prezzo ($):1153.0